The synthesis of Mif-1 (tfa) typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential addition of protected amino acids using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.
After the desired peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and distilled water. The resulting crude product is purified by high-performance liquid chromatography to obtain Mif-1 (tfa) with high purity (>95%) .
Mif-1 (tfa) has a simple tripeptide structure composed of proline, leucine, and glycine. Its molecular formula is C12H18N4O3S, with a molecular weight of approximately 298.36 g/mol. The trifluoroacetic acid component serves to stabilize the peptide and enhance its solubility in organic solvents.
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity. Crystallographic studies may also provide insights into its three-dimensional conformation .
Mif-1 (tfa) can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions. It may also participate in coupling reactions to form analogs or derivatives with enhanced biological activity. The stability of Mif-1 (tfa) in physiological conditions is critical for its potential therapeutic applications.
The reactivity of Mif-1 (tfa) can be influenced by its amino acid composition and the presence of functional groups. For example, modifications at the leucine position can lead to increased potency or altered pharmacokinetic properties .
Mif-1 exerts its effects primarily through modulation of dopamine receptors in the central nervous system. It acts as a dopamine receptor modulator, influencing neurotransmitter release and neuronal excitability. The binding affinity of Mif-1 for these receptors is critical for its biological activity.
Studies have shown that Mif-1 can reduce oxidative stress and inflammatory responses in activated macrophages, suggesting a protective role against neurodegenerative processes . Its mechanism involves inhibition of macrophage migration inhibitory factor activity, which plays a role in inflammation and immune response.
Mif-1 (tfa) appears as a white to off-white powder that is soluble in water and organic solvents due to its trifluoroacetic acid component. Its melting point ranges around 219–221 °C.
The compound exhibits stability under acidic conditions but may degrade under extreme alkaline conditions. Its solubility profile makes it suitable for various formulations in pharmaceutical applications .
Mif-1 (tfa) has several scientific uses:
Melanostatin (Pro-Leu-Gly-NH₂ trifluoroacetate salt), historically designated MIF-1 (Melanocyte-Inhibiting Factor), functions as an endogenous allosteric modulator of dopamine receptors with significant neuropharmacological implications. Unlike orthosteric agonists that bind directly to the primary ligand site, Melanostatin modulates receptor conformation indirectly, enhancing or inhibiting dopamine signaling through cooperative binding mechanisms. Research confirms its ability to bind dopamine D2 receptors (DRD2) at spatially distinct sites, thereby altering receptor affinity for dopamine and subsequent G-protein coupling efficiency [1] [2].
Electrophysiological studies using neuronal cultures demonstrate that Melanostatin administration (1 µM) induces reversible membrane hyperpolarization and suppresses spontaneous action potentials in dopaminergic neurons [2]. This modulation occurs via facilitation of G-protein-coupled inwardly rectifying potassium (GIRK) channel activation—a key downstream effector of dopamine D2 receptor signaling. The resulting hyperpolarization reduces neuronal excitability and dopamine release probability, suggesting a regulatory feedback mechanism within nigrostriatal and mesolimbic pathways [1].
Chronic administration studies in developing rats reveal that Melanostatin (1 mg/kg, intraperitoneal, daily for 8 weeks) counteracts striatal dopamine D2 receptor ontogenic impairments induced by the antipsychotic spiroperidol. This protective effect underscores its role in stabilizing dopamine receptor expression and function during neural development, potentially through allosteric enhancement of receptor trafficking or membrane insertion [3].
Table 1: Electrophysiological and Developmental Effects of Melanostatin on Dopaminergic Systems
Experimental Model | Concentration/Dose | Key Finding | Mechanistic Insight |
---|---|---|---|
Neuronal Cultures | 1 µM | Reversible hyperpolarization; suppressed action potentials | GIRK channel activation via DRD2 allostery |
Sprague-Dawley Rats (Developing) | 1 mg/kg (8 weeks) | Attenuation of spiroperidol-induced DRD2 impairment | Stabilization of striatal DRD2 expression/trafficking |
In vitro Binding Assays | 10 nM–1 µM | Enhanced dopamine affinity for DRD2 | Positive cooperativity in ligand-receptor kinetics |
Melanostatin exhibits functionally significant antiopiate activity through selective modulation of mu-opioid receptor (MOR) signaling. It antagonizes opioid receptor activation without acting as a competitive antagonist at the primary ligand-binding domain. Instead, Melanostatin disrupts G-protein coupling and downstream effectors of MOR, thereby attenuating opioid-mediated analgesia. In male Wistar rats, systemic administration (1 mg/kg, intraperitoneal) effectively reverses stress-induced analgesia (SIA) and elevates pain thresholds for over one hour [1] [3].
Its selectivity for MOR over delta-opioid (DOR) or kappa-opioid (KOR) receptors is evidenced by ligand displacement assays. Melanostatin exhibits nanomolar affinity for MOR (Kᵢ ≈ 15 nM), while showing negligible binding to DOR or KOR at concentrations below 1 µM. This pharmacodynamic profile distinguishes it from non-selective opioid antagonists like naloxone [2] [5]. Structural analysis suggests that Melanostatin's Pro-Leu-Gly-NH₂ motif mimics the terminal tripeptide of endogenous endomorphins (e.g., Endomorphin-2: Tyr-Pro-Phe-Phe-NH₂), enabling allosteric docking at MOR transmembrane helices. This interaction stabilizes MOR conformations that exhibit reduced Gᵢ/o protein coupling efficiency, thereby inhibiting cyclic AMP suppression typically induced by opioids [5] [8].
Crucially, Melanostatin crosses the blood-brain barrier (BBB) via non-saturable transmembrane diffusion, confirmed by its detection in cerebrospinal fluid following peripheral injection. This property facilitates its central antiopiate actions and differentiates it from peripherally restricted opioid modulators [1] [3].
Beyond neuromodulation, Melanostatin participates in cellular redox homeostasis through oxidoreductase-like activities. Its tautomerase activity—catalyzing the conversion of D-dopachrome to 5,6-dihydroxyindole—links it to antioxidant defense systems [4] [6]. In cardiac myocytes, Melanostatin expression increases significantly under oxidative stress (e.g., H₂O₂ exposure or hypoxia), but not in response to non-redox inflammatory cytokines like tumor necrosis factor-alpha or interleukin-1beta. This response is dose-dependent and abolished by catalase co-administration, confirming hydrogen peroxide as a specific inducer [4].
Molecular studies reveal that Melanostatin's redox-sensitive upregulation involves atypical protein kinase C (PKC) isoform activation. Pretreatment with the broad-spectrum PKC inhibitor GF109203X abolishes H₂O₂-induced Melanostatin secretion, whereas calcium chelation or downregulation of classical PKC isoforms does not [4]. Transcriptomic analyses identify glutathione S-transferase (GST) and lipopolysaccharide-induced CXC chemokine (LIX) as redox-responsive genes upregulated by Melanostatin. GST induction enhances cellular detoxification capacity, while LIX recruits neutrophils to sites of oxidative tissue injury [4] [6].
Table 2: Redox-Sensitive Signaling Pathways Modulated by Melanostatin
Inducer | Cell/Tissue Type | Regulated Genes/Proteins | Functional Consequence |
---|---|---|---|
H₂O₂ (100–500 µM) | Cardiac Myocytes | ↑ Glutathione S-transferase; ↑ LIX chemokine | Enhanced ROS detoxification; neutrophil recruitment |
Hypoxia (1% O₂) | Neuronal Cells | ↑ Heme oxygenase-1; ↑ Superoxide dismutase 2 | Attenuation of hypoxic oxidative damage |
PKC inhibition | Cardiac Myocytes | Abolished Melanostatin secretion | Confirmation of atypical PKC dependence |
Under pathological conditions like traumatic brain injury (TBI), Melanostatin undergoes nuclear translocation in cortical neurons, where it exhibits nuclease activity independent of its cytokine functions. Genetic deletion of Mif or expression of a nuclease-deficient mutant (Glu22Ala) preserves neuronal morphology and reduces cell death, confirming that its redox-dependent nucleolytic actions contribute to neurodegeneration [10]. This dual role—as both a redox regulator and a DNA-damaging effector—highlights its context-dependent signaling complexity in neurological disorders.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5